Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate
CAS No.:
Cat. No.: VC13676277
Molecular Formula: C11H8F6O3
Molecular Weight: 302.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F6O3 |
|---|---|
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | methyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoate |
| Standard InChI | InChI=1S/C11H8F6O3/c1-20-8(18)6-2-4-7(5-3-6)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3 |
| Standard InChI Key | LMIJOJIBBVUFFP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoate features a benzoate ester backbone substituted at the para position with a 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl group. The IUPAC name, methyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropane-2-yl)benzoate, reflects its two trifluoromethyl (-CF₃) groups bonded to a central hydroxyl-bearing carbon. This arrangement creates a sterically hindered tertiary alcohol, which influences its reactivity and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₆O₃ |
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | Methyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropane-2-yl)benzoate |
| CAS Number | Not publicly disclosed |
| Melting Point | Unreported in literature |
| Boiling Point | Unreported in literature |
The presence of six fluorine atoms contributes to its high electronegativity and low polarizability, traits typical of fluorinated compounds. Spectroscopic characterization (e.g., NMR, IR) of analogous compounds synthesized via transition-metal-free methods reveals distinct signals for carbonyl (C=O) and trifluoromethyl groups, with NMR resonances typically appearing between -62 and -63 ppm .
Solubility and Stability
Fluorination generally reduces aqueous solubility but enhances lipid membrane permeability, a property exploited in drug design. The methyl ester group improves stability against hydrolysis compared to free carboxylic acids, though the tertiary alcohol may participate in dehydration reactions under acidic conditions.
Synthesis and Manufacturing
Synthetic Pathways
While no published procedure directly targets this compound, its synthesis likely follows strategies employed for similar trifluoromethylated benzoates. Recent work by the Royal Society of Chemistry demonstrates the use of alkynylbenzaldehydes and phenols in transition-metal-free reactions to construct indenones, with trifluoromethyl groups introduced via pre-functionalized building blocks . For example, methyl 4-bromo-3-(trifluoromethyl)benzoate undergoes Sonogashira coupling with 2-ethynylbenzaldehyde to yield intermediates with analogous substitution patterns .
Table 2: Representative Reaction Conditions from Analogous Syntheses
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Alkynylation | Pd/Cu catalysis, 50°C, 12 h | 68% | |
| Cyclization | K₂CO₃, DMSO, 80°C, 6 h | 75% | |
| Trifluoromethylation | Ruppert-Prakash reagent, -78°C | 52% |
Purification and Characterization
Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) is commonly used to isolate intermediates . High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , ) confirm structural fidelity, with HRMS data matching theoretical [M+H]⁺ values within 0.05 ppm .
| Supplier | Purity | Packaging | Price (250 mg) |
|---|---|---|---|
| Apollo Scientific | >95% | Amber glass | $200.20 |
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